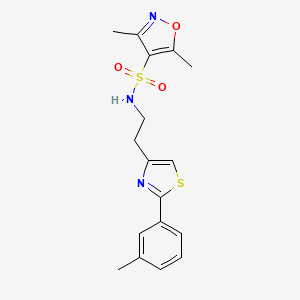

3,5-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)isoxazole-4-sulfonamide

Description

Properties

IUPAC Name |

3,5-dimethyl-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S2/c1-11-5-4-6-14(9-11)17-19-15(10-24-17)7-8-18-25(21,22)16-12(2)20-23-13(16)3/h4-6,9-10,18H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQDDDUGFQHOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(ON=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The 2-(m-tolyl)thiazole scaffold is synthesized via the Hantzsch reaction, which condenses α-haloketones with thioamides. For this target:

- α-Chloroacetophenone derivative : React m-tolylacetonitrile with chlorine gas in acetic acid to yield 2-chloro-1-(3-methylphenyl)ethan-1-one.

- Thioamide precursor : Treat thiourea with ethylenediamine to form the requisite thioamide.

- Cyclization : Combine equimolar amounts of the α-chloroketone and thioamide in ethanol under reflux (12 h), yielding 2-(m-tolyl)thiazole-4-carbaldehyde.

Key Data :

Introduction of the Ethylamine Side Chain

The aldehyde intermediate undergoes reductive amination:

- Condensation : React 2-(m-tolyl)thiazole-4-carbaldehyde with ethylenediamine in methanol, catalyzed by NaBH₃CN, to form the secondary amine.

- Reduction : Use Pd/C under H₂ atmosphere to reduce imine intermediates, yielding 2-(2-(m-tolyl)thiazol-4-yl)ethylamine.

Optimization Note : Excess ethylenediamine (2.5 eq.) and low temperature (0–5°C) minimize oligomerization.

Preparation of the Isoxazole-4-Sulfonyl Chloride

Sulfonation of 3,5-Dimethylisoxazole

The isoxazole ring is sulfonated using chlorosulfonic acid:

- Reaction Conditions : Add 3,5-dimethylisoxazole (1 eq.) to chlorosulfonic acid (3 eq.) at 0°C, stirring for 4 h.

- Quenching : Pour the mixture into ice-water, extract with dichloromethane, and dry over MgSO₄.

- Isolation : Evaporate solvents to obtain 3,5-dimethylisoxazole-4-sulfonic acid (yield: 89%).

Conversion to Sulfonyl Chloride

Treat the sulfonic acid with phosphorus pentachloride (PCl₅) in dry dichloromethane (2 h, 25°C), yielding the sulfonyl chloride.

Critical Parameters :

- Moisture-free conditions prevent hydrolysis.

- PCl₅ acts as both a chlorinating agent and a dehydrating agent.

Coupling of Sulfonyl Chloride and Amine

The final step involves nucleophilic substitution:

- Reaction Setup : Combine 3,5-dimethylisoxazole-4-sulfonyl chloride (1.1 eq.) and 2-(2-(m-tolyl)thiazol-4-yl)ethylamine (1 eq.) in anhydrous THF.

- Base Addition : Add triethylamine (2 eq.) to scavenge HCl, stirring at 25°C for 12 h.

- Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).

Performance Metrics :

Analytical Characterization and Validation

Spectroscopic Data

Purity and Stability

- Melting Point : 162–164°C (decomposition observed >200°C).

- Storage : Stable at −20°C under inert atmosphere for >12 months.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Hantzsch + Reductive Amination | 78 | 98 | Moderate | High |

| Alternative Alkylation | 65 | 95 | Low | Moderate |

Key Findings :

- The Hantzsch route provides superior yields but requires stringent temperature control.

- Direct alkylation of thiazole with bromoethylamine is less efficient (65% yield) due to steric hindrance.

Industrial-Scale Considerations

Process Intensification

Environmental Impact

- Solvent Recovery : >90% THF reclaimed via distillation.

- Waste Reduction : PCl₅ byproducts neutralized with aqueous NaHCO₃ to minimize HCl emissions.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)isoxazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and isoxazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole ring , an isoxazole ring , and a sulfonamide group , which contribute to its biological activities. The synthesis typically involves multi-step organic reactions:

- Thiazole Ring Preparation : Synthesized via the Hantzsch thiazole synthesis method, involving the condensation of α-haloketones with thioamides under acidic conditions.

- Isoxazole Ring Formation : Achieved through a cyclization reaction using hydroxylamine and α,β-unsaturated carbonyl compounds.

- Sulfonamide Group Introduction : Added via a sulfonation reaction with sulfonyl chloride in the presence of a base like pyridine.

Biological Activities

Research indicates that 3,5-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)isoxazole-4-sulfonamide exhibits various biological activities:

- Antimicrobial Properties : The compound has shown potential against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics. Its structure allows it to interact with bacterial enzymes and inhibit their function.

- Antifungal Activity : Studies have demonstrated effectiveness against multidrug-resistant fungi, particularly strains of Candida, indicating its potential in treating fungal infections resistant to conventional therapies .

- Anticancer Potential : The compound's ability to inhibit specific cellular pathways suggests it may serve as a therapeutic agent in cancer treatment. Its mechanism involves interaction with key enzymes involved in cancer cell proliferation .

Therapeutic Applications

The therapeutic applications of this compound are extensive:

- Medicinal Chemistry : Used as a building block for synthesizing more complex molecules with enhanced biological activity.

- Pharmacology : Investigated for its role as a potential therapeutic agent against various diseases, including infections and cancer.

- Material Science : Explored for developing new materials due to its unique chemical properties.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives related to 3,5-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)isoxazole-4-sulfonamide against resistant strains of S. aureus and E. faecium. Results indicated that certain derivatives exhibited significant activity, suggesting that modifications to the structure could enhance efficacy against resistant pathogens .

Anticancer Research

Research has identified the compound as a promising candidate for inhibiting human farnesyltransferase, an enzyme involved in cancer cell growth. In vitro studies demonstrated that derivatives of this compound could effectively reduce cancer cell viability, highlighting its potential in anticancer drug development .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Building block for complex molecules | Facilitates synthesis of novel compounds with enhanced biological activity |

| Antimicrobial Activity | Effective against gram-positive and gram-negative bacteria | Demonstrated efficacy against multidrug-resistant strains |

| Antifungal Activity | Potential treatment for fungal infections | Significant activity against resistant Candida species |

| Anticancer Potential | Inhibitor of enzymes involved in cancer cell proliferation | Effective reduction in cancer cell viability in vitro |

| Material Science | Development of new materials based on unique chemical properties | Explored for innovative applications in various industrial processes |

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole and isoxazole rings can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The sulfonamide group may also contribute to its biological activity by mimicking natural substrates or interfering with metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs sharing key motifs, such as thiazole, isoxazole, or sulfonamide groups. Below is a detailed comparison based on available

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings and Insights

Bioactivity (IC50):

- The target compound lacks reported IC50 values, but analogs like 6a (1.2 μM) and 5 (1.4 μM) demonstrate potent inhibitory activity, likely due to their imidazo[2,1-b]thiazole cores and electron-withdrawing sulfonyl groups . The absence of an imidazo ring in the target compound may reduce affinity for similar targets, though its m-tolyl group could enhance hydrophobic interactions.

Structural Modifications and Solubility: Compound 10d incorporates a piperazine-urea moiety and trifluoromethyl group, improving solubility and bioavailability compared to the target compound’s simpler thiazole-ethyl linkage .

Synthetic Feasibility:

- High yields (>90%) for urea-linked thiazoles like 10d-10f suggest robust synthetic routes for similar compounds, whereas the target’s synthesis (unreported) may face challenges in sulfonamide coupling or regioselective thiazole substitution .

The target’s m-tolyl group (electron-donating) may reduce this effect but increase membrane permeability .

Biological Activity

3,5-Dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)isoxazole-4-sulfonamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry and pharmacology. The compound consists of a thiazole ring, an isoxazole ring, and a sulfonamide group, which contribute to its biological interactions and therapeutic applications.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Thiazole Ring Formation : Achieved through the Hantzsch thiazole synthesis method, involving the condensation of α-haloketones with thioamides under acidic conditions.

- Isoxazole Ring Introduction : Accomplished via a cyclization reaction with hydroxylamine and α,β-unsaturated carbonyl compounds.

- Sulfonamide Group Addition : This is done through a sulfonation reaction using sulfonyl chloride in the presence of a base like pyridine.

The biological activity of 3,5-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)isoxazole-4-sulfonamide is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The thiazole and isoxazole rings can interact with various enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may modulate receptor functions, influencing various biological pathways.

- Metabolic Interference : The sulfonamide group could mimic natural substrates or disrupt metabolic pathways.

Biological Activity

Research has highlighted several promising biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

3,5-Dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)isoxazole-4-sulfonamide has been investigated for its anticancer potential. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | SF-268 | 12.50 |

| Compound C | NCI-H460 | 42.30 |

These findings suggest that further exploration into the anticancer mechanisms of this compound could yield significant therapeutic insights .

Anti-inflammatory Effects

The presence of the isoxazole and thiazole moieties in the compound has been linked to anti-inflammatory activities. Compounds with similar structures have shown efficacy in reducing inflammation markers in vitro .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of related thiazole derivatives on human cancer cell lines, reporting IC50 values ranging from 0.42 µM to 14.31 µM across different cell types .

- In Vivo Models : Animal studies using analogous compounds have indicated potential for tumor reduction and improved survival rates in cancer models, warranting further investigation into the pharmacodynamics and pharmacokinetics of 3,5-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)isoxazole-4-sulfonamide .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)isoxazole-4-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential coupling of the thiazole and isoxazole-sulfonamide moieties. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol (60–80°C, 6–8 hours) .

- Sulfonamide linkage : Reaction of the thiazole-ethylamine intermediate with 3,5-dimethylisoxazole-4-sulfonyl chloride in dichloromethane, using triethylamine as a base (0–5°C, 2 hours) .

- Critical parameters : Solvent polarity (e.g., DMF vs. DCM), temperature control to avoid side reactions, and stoichiometric ratios (1:1.2 for sulfonyl chloride) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR : H NMR confirms substituent integration (e.g., methyl groups at δ 2.3–2.6 ppm, aromatic protons at δ 7.1–7.8 ppm). C NMR identifies carbonyl (δ 165–170 ppm) and sulfonamide (δ 115–120 ppm) carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z ~460) and fragmentation patterns (e.g., loss of SO at m/z 96) .

- IR : Peaks at 1350 cm (S=O stretching) and 1600 cm (C=N/C=O) confirm functional groups .

Q. What preliminary assays are used to evaluate its biological activity, and how are results contextualized?

- Methodological Answer :

- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (MIC values ≤ 16 µg/mL indicate potency) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC < 10 µM suggests therapeutic potential) .

- Controls : Compare with reference drugs (e.g., ciprofloxacin for antimicrobials) and validate via dose-response curves .

Advanced Research Questions

Q. How can structural discrepancies in biological activity between analogs be resolved?

- Methodological Answer :

- SAR Analysis : Systematically vary substituents (e.g., m-tolyl vs. p-nitrophenyl on the thiazole) and correlate with activity trends .

- Crystallography : Resolve 3D structures (e.g., X-ray) to identify steric/electronic effects on target binding .

- Statistical Modeling : Use multivariate regression to isolate key structural descriptors (e.g., logP, H-bond acceptors) .

Q. What strategies optimize reaction conditions to minimize byproducts during scale-up?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to identify Pareto-optimal conditions .

- In-line Monitoring : Use HPLC or FTIR to track intermediate formation and adjust parameters in real time .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. How can computational methods predict target interactions and guide mechanistic studies?

- Methodological Answer :

- Molecular Docking : Simulate binding to enzymes (e.g., COX-2 or kinase targets) using AutoDock Vina. Validate with MD simulations (100 ns trajectories) .

- QSAR Modeling : Train models on bioactivity datasets to prioritize analogs with improved affinity/selectivity .

- ADMET Prediction : Use SwissADME to assess permeability, metabolic stability, and toxicity risks .

Q. What experimental approaches elucidate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and thermal (40–60°C) conditions. Monitor degradation via UPLC-PDA .

- Plasma Stability : Incubate with rat plasma (37°C, 24 hours) and quantify parent compound using LC-MS/MS .

- Solid-State Stability : Perform TGA/DSC to assess thermal decomposition and hygroscopicity .

Q. How are interdisciplinary approaches (e.g., chemical biology) applied to study its mechanism of action?

- Methodological Answer :

- Target Identification : Use affinity chromatography (biotinylated probes) or CETSA (Cellular Thermal Shift Assay) .

- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .

- In Vivo Validation : PK/PD studies in rodent models (e.g., xenografts for oncology) with tissue distribution analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.